molecular formula C6H15NO2 B057041 Bis(2-Methoxyethyl)amine CAS No. 111-95-5

Bis(2-Methoxyethyl)amine

Cat. No.: B057041
CAS No.: 111-95-5
M. Wt: 133.19 g/mol
InChI Key: IBZKBSXREAQDTO-UHFFFAOYSA-N
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Description

Bis(2-Methoxyethyl)amine: is a chemical compound with the molecular formula C6H15NO2 . It is also known by other names such as 2,2′-Dimethoxydiethylamine and 2-Methoxy-N-(2-methoxyethyl)ethanamine . This compound is a colorless to light yellow liquid with a fishy odor and is completely miscible in water[2][2].

Mechanism of Action

Mode of Action

Bis(2-Methoxyethyl)amine is primarily used as a reactant in chemical synthesis. It is involved in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones .

Biochemical Pathways

It is known to participate in the synthesis of aryl amines and α-ketoamides .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. For instance, in the Buchwald-Hartwig amination reaction, it helps in the formation of aryl amines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and presence of other reactants. It is typically stored in a cool, well-ventilated place away from heat and ignition sources .

Biochemical Analysis

Biochemical Properties

It is known to participate in the Buchwald-Hartwig amination reaction, which involves the formation of a carbon-nitrogen bond . This suggests that Bis(2-Methoxyethyl)amine may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in the Buchwald-Hartwig amination reaction, it may influence cellular processes related to the synthesis of aryl amines .

Molecular Mechanism

It is known to participate in the Buchwald-Hartwig amination reaction, which involves the formation of a carbon-nitrogen bond . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-Methoxyethyl)amine is typically synthesized through the reaction of 2-Methoxyethylamine with iodomethane in the presence of a base[2][2]. The reaction is usually carried out at room temperature or slightly heated, under acidic or neutral conditions[2][2].

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product[2][2].

Comparison with Similar Compounds

Uniqueness: Bis(2-Methoxyethyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a nucleophile and its miscibility in water make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKBSXREAQDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059411
Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-95-5
Record name Bis(2-methoxyethyl)amine
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Record name Dimethoxyethylamine
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Record name Bis(2-Methoxyethyl)amine
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Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Record name Bis(2-methoxyethyl)amine
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Synthesis routes and methods

Procedure details

Following the procedure described above, but substituting pyrrolidine with 2-hydroxymethylpyrrolidine, 2-methylpyrrolidine, 2-methoxymethylpyrrolidine, proline, 3,5-dimethylpiperazine, an bis-(2-methoxyethyl)amine provide:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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